molecular formula C29H25NO4 B1442879 Fmoc-N-Me-D-Ala(2-Naphthyl)-OH CAS No. 179385-30-9

Fmoc-N-Me-D-Ala(2-Naphthyl)-OH

Cat. No.: B1442879
CAS No.: 179385-30-9
M. Wt: 451.5 g/mol
InChI Key: OVNHOSZZFGJIPG-HHHXNRCGSA-N
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Description

Fmoc-N-Me-D-Ala(2-Naphthyl)-OH: is a synthetic compound used primarily in peptide synthesis. It is a derivative of alanine, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a naphthyl group. This compound is often used in the field of organic chemistry and biochemistry for the synthesis of peptides and proteins.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-N-Me-D-Ala(2-Naphthyl)-OH typically involves the following steps:

    Protection of the Amino Group: The amino group of D-alanine is protected using the Fmoc group. This is usually achieved by reacting D-alanine with Fmoc-Cl in the presence of a base such as sodium carbonate.

    Methylation: The alpha carbon of the protected D-alanine is methylated using a methylating agent like methyl iodide.

    Naphthyl Group Introduction: The naphthyl group is introduced through a coupling reaction, often using a reagent like 2-naphthylamine and a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, often using automated peptide synthesizers.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the naphthyl group, forming naphthoquinones.

    Reduction: Reduction reactions can occur at the carbonyl group of the Fmoc protecting group.

    Substitution: The compound can participate in substitution reactions, especially at the naphthyl group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogenated compounds or nucleophiles.

Major Products

    Oxidation: Naphthoquinones.

    Reduction: Reduced Fmoc derivatives.

    Substitution: Substituted naphthyl derivatives.

Scientific Research Applications

Chemistry

    Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.

    Organic Synthesis: Employed in the synthesis of complex organic molecules.

Biology

    Protein Engineering: Utilized in the design and synthesis of novel proteins with specific functions.

Medicine

    Drug Development: Investigated for potential use in the development of peptide-based drugs.

Industry

    Biotechnology: Applied in the production of synthetic peptides for research and therapeutic purposes.

Mechanism of Action

The mechanism of action of Fmoc-N-Me-D-Ala(2-Naphthyl)-OH involves its role as a protected amino acid derivative in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted reactions. The naphthyl group can interact with other molecules, influencing the overall structure and function of the synthesized peptide.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-D-Ala-OH: Lacks the methyl and naphthyl groups.

    Fmoc-N-Me-D-Ala-OH: Lacks the naphthyl group.

    Fmoc-N-Me-D-Ala(2-Naphthyl)-OMe: Contains a methyl ester instead of a hydroxyl group.

Uniqueness

Fmoc-N-Me-D-Ala(2-Naphthyl)-OH is unique due to the presence of both the methyl and naphthyl groups, which can influence its reactivity and interactions in peptide synthesis.

Properties

IUPAC Name

(2R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-naphthalen-2-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H25NO4/c1-30(27(28(31)32)17-19-14-15-20-8-2-3-9-21(20)16-19)29(33)34-18-26-24-12-6-4-10-22(24)23-11-5-7-13-25(23)26/h2-16,26-27H,17-18H2,1H3,(H,31,32)/t27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVNHOSZZFGJIPG-HHHXNRCGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(CC1=CC2=CC=CC=C2C=C1)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN([C@H](CC1=CC2=CC=CC=C2C=C1)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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